3-(1-phenylspirocyclopropyl)-2,3-dihydro-4H-chromen-4-one is a complex organic compound notable for its unique spirocyclic structure. This compound falls under the category of chromenones, which are recognized for their diverse biological activities and significant applications in medicinal chemistry. The compound is identified by the Chemical Abstracts Service Registry Number 181511-71-7 and has garnered attention for its potential therapeutic properties, particularly in the fields of chemistry and biology.
Methods and Technical Details
The synthesis of 3-(1-phenylspirocyclopropyl)-2,3-dihydro-4H-chromen-4-one typically involves several key steps:
Industrial Production Methods
In industrial settings, optimized synthetic routes are crucial for enhancing yield and purity. Techniques such as continuous flow chemistry and automated reactors are increasingly utilized to improve efficiency in production processes .
Structure and Data
The molecular formula for 3-(1-phenylspirocyclopropyl)-2,3-dihydro-4H-chromen-4-one is C17H14O2, with a molecular weight of approximately 250.29 g/mol. The compound features a spirocyclic structure that contributes to its unique properties, allowing it to interact with various biological targets effectively .
A detailed molecular structure diagram can be created using software tools like ChemDraw or similar platforms to visualize the arrangement of atoms within the compound.
Reactions and Technical Details
The compound can undergo various chemical reactions that alter its structure and properties:
The specific outcomes depend significantly on the reagents and conditions applied during these reactions.
The mechanism of action for 3-(1-phenylspirocyclopropyl)-2,3-dihydro-4H-chromen-4-one involves its interaction with specific molecular targets within biological systems. The spirocyclic structure enables effective binding to enzymes or receptors, potentially modulating their activity. Key pathways include:
Physical Properties
Chemical Properties
The compound exhibits stability under standard laboratory conditions but may be sensitive to strong oxidizing agents or extreme pH levels. Its solubility profile should be evaluated in various solvents for potential applications in drug formulation.
3-(1-phenylspirocyclopropyl)-2,3-dihydro-4H-chromen-4-one has several promising applications:
Chromen-4-one (also termed chroman-4-one or 2,3-dihydro-1-benzopyran-4-one) represents a privileged scaffold in medicinal chemistry, distinguished from its unsaturated analog chromone by the absence of a double bond between positions C-2 and C-3. This seemingly minor structural variation confers significant differences in chemical reactivity, three-dimensional conformation, and biological activity profiles. Early drug discovery efforts focused on naturally occurring derivatives, such as the flavanone naringenin and the homoisoflavonoid sakuranetin, which demonstrated foundational bioactivities including antioxidant, antimicrobial, and anticancer effects [2] [10]. The reduced pyran ring in chromen-4-one derivatives enhances molecular flexibility, facilitating improved adaptation to diverse biological targets compared to planar chromones [6].
Table 1: Natural Chromen-4-one Derivatives with Historical Medicinal Significance
Compound Name | Natural Source | Documented Bioactivity |
---|---|---|
Naringenin | Citrus fruits | Antioxidant, anti-inflammatory |
Sakuranetin | Prunus spp. (e.g., cherries) | Phytoalexin (antifungal) |
Eriodictyol | Eriodictyon californicum | Taste-modifying agent |
Sterubin | Eriodictyon californicum | Neuroprotective activity |
Pestaloficiol J | Pestalotiopsis fici fungus | Cytotoxic potential |
Synthetic methodologies for chromen-4-one derivatives evolved substantially throughout the late 20th century. The Kabbe condensation emerged as a pivotal reaction, enabling the construction of spirocyclic chromanone systems through base-catalyzed condensation between ortho-hydroxyacetophenones and cyclic ketones [1]. This method facilitated the synthesis of complex architectures like spiro[chromane-2,4'-piperidine]-4(3H)-one frameworks, which demonstrated enhanced vectoriality for interacting with complementary protein surfaces [1]. Contemporary innovations include microwave-assisted synthesis and ionic liquid-mediated reactions, which improved yields and enabled greener production of derivatives such as 3-benzylidenechromanones and spirochromanones [2] [8].
Table 2: Synthetic Milestones in Chromen-4-one Chemistry
Time Period | Key Synthetic Advance | Impact on Drug Discovery |
---|---|---|
1970s | Kabbe condensation | Enabled spirocyclic chromanone synthesis |
1990s | Vilsmeier-Haack formylation | Access to 3-formylchromones for derivatization |
2000s | Ionic liquid-mediated reactions | Improved yields of complex spiro derivatives |
2010s-Present | Multicomponent reactions (microwave-assisted) | Rapid generation of hybrid pharmacophores |
The therapeutic versatility of the chromen-4-one core is evidenced by its presence in drug candidates across multiple disease domains. Notable examples include growth hormone secretagogues featuring spiro[chromane-2,4'-piperidine] cores, acetyl-coenzyme A carboxylase inhibitors with spirochromanone motifs, and histamine-3 antagonists incorporating chromanone fused with piperidine rings [1]. This scaffold's adaptability stems from three strategic modification points: (1) substitution on the benzopyran ring, (2) derivatization of the C-3 position, and (3) transformation of the C-4 carbonyl group [1] [6]. These vectors enable precise tuning of electronic properties, lipophilicity, and stereochemical presentation to biological targets.
The integration of spirocyclopropyl motifs into pharmacophores represents a sophisticated strategy in conformational restriction. Spirocyclopropyl groups impart significant steric and electronic effects due to their highly strained geometry and characteristic angle compression (~60°). When incorporated at strategic positions—such as the C-3 position of chromen-4-ones—these motifs enforce three-dimensional orientation of adjacent functional groups while minimizing molecular flexibility [7] [10]. This conformational control enhances target selectivity by reducing entropic penalties during binding and discouraging interactions with off-target proteins possessing deeper binding cavities [4] [7].
Table 3: Comparative Bioactivity of Chromen-4-one Derivatives with and without Spiro Modifications
Compound Class | Biological Target | Bioactivity (IC₅₀ or EC₅₀) | Selectivity Index |
---|---|---|---|
Standard Chroman-4-one | Trypanosoma brucei | EC₅₀ = 2.9 μM | SI = 4 |
Spiro[chromane-piperidine] | Acetyl-CoA Carboxylase | IC₅₀ = 0.8 μM | SI > 50 |
3-Pivaloyl Spirochromanone | Trypanosoma brucei | EC₅₀ = 1.1 μM | SI > 92 |
The 1-phenylspirocyclopropyl substituent, specifically, introduces both steric bulk and electronic anisotropy. The phenyl ring provides π-stacking capabilities, while the adjacent cyclopropane induces dipole moments through bent bonds, creating localized regions of high electron density [4] [7]. This combination enhances interactions with hydrophobic enzyme subpockets and facilitates cation-π interactions with cationic residues (e.g., lysine or arginine) near target active sites. Molecular docking studies of spirocyclopropyl-containing chromen-4-ones reveal distinct binding modes compared to linear analogs: the spiro system positions the phenyl group perpendicular to the chromen-4-one plane, enabling simultaneous contact with complementary receptor regions inaccessible to flexible chains [4] [8].
Table 4: Steric and Electronic Parameters of Spirocyclopropyl vs. Conventional Substituents
Parameter | Spirocyclopropyl Group | n-Propyl Group | Cyclohexyl Group |
---|---|---|---|
Torsional Flexibility | Restricted | High | Moderate |
Steric Volume (ų) | ~40 | ~54 | ~87 |
Bond Angle Deviation | 49° from tetrahedral | Minimal | Minimal |
Electron Distribution | Anisotropic (bent bonds) | Uniform | Uniform |
π-Stacking Capability | Through phenyl derivative | Limited | Limited |
The strategic placement of the spirocyclopropyl moiety significantly modulates pharmacokinetic properties. The cyclopropane ring enhances metabolic stability by protecting adjacent bonds from oxidative cleavage, particularly against cytochrome P450 enzymes [4]. This effect was demonstrated in anti-trypanosomal chromen-4-one derivatives where the incorporation of a spirocyclopropyl analog increased plasma half-life by 3-fold compared to non-spiro counterparts [4]. Additionally, the low polar surface area of cyclopropane maintains membrane permeability, facilitating cellular uptake—a critical advantage for intracellular targets like protein kinases and histone deacetylases [7] [10].
The synthesis of 3-(1-phenylspirocyclopropyl)-2,3-dihydro-4H-chromen-4-one exemplifies modern scaffold hybridization techniques. Key synthetic routes typically involve:
This compound's unique architecture—merging the hydrogen-bonding capacity of the chromen-4-one carbonyl, the conformational restraint of the spiro junction, and the aromatic pharmacophore of the phenyl group—creates a multifaceted ligand with vectoriality for interacting with complex biological targets. Its potential applications span kinase inhibition (notably aurora kinase A), G-protein-coupled receptor modulation, and epigenetic enzyme regulation, positioning it as a strategic prototype for future drug development campaigns [8] [10].
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8